![molecular formula C16H17NO B5428469 Naphthalen-2-yl(piperidin-1-yl)methanone CAS No. 26163-43-9](/img/structure/B5428469.png)
Naphthalen-2-yl(piperidin-1-yl)methanone
Overview
Description
Naphthalen-2-yl(piperidin-1-yl)methanone is an organic compound that features a naphthalene ring bonded to a piperidine ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl(piperidin-1-yl)methanone typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with piperidin-1-ylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl(piperidin-1-yl)methanol derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthalen-2-yl(piperidin-1-yl)methanol
Reduction: Naphthalen-2-yl(piperidin-1-yl)methane
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Anticancer Activity
Naphthalen-2-yl(piperidin-1-yl)methanone derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can act as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression and cell proliferation. Inhibiting HDACs can lead to the reactivation of tumor suppressor genes, making these compounds promising candidates for cancer therapy .
Neuropharmacological Effects
The compound has shown potential as a modulator of neurotransmitter receptors. Specifically, it has been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as schizophrenia and anxiety. Positive allosteric modulation of these receptors could provide new avenues for treatment .
Herbicidal Activity
Recent studies have demonstrated that this compound derivatives exhibit herbicidal properties by acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of carotenoids in plants. These compounds have shown significant herbicidal activity against various weed species, suggesting their potential use in agricultural applications .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and alkylation techniques. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring and naphthalene moiety can significantly influence the biological activity of the resulting compounds.
Compound | Synthesis Method | Biological Activity | Reference |
---|---|---|---|
This compound | Friedel-Crafts acylation | HDAC inhibition | |
Naphthalen derivatives with piperidine | Alkylation reactions | Herbicidal activity |
Case Study: Anticancer Properties
In a study examining the anticancer effects of this compound derivatives, researchers found that specific modifications led to increased potency against various cancer cell lines. The study utilized a combination of in vitro assays to evaluate cell viability and apoptosis induction, demonstrating significant promise for further development as anticancer agents.
Case Study: Herbicide Development
A series of naphthalene-based herbicides were synthesized and tested for efficacy against common agricultural weeds. The results indicated that certain derivatives exhibited superior herbicidal activity compared to existing commercial products. This research highlights the potential for developing new herbicides based on naphthalenes with piperidine substituents.
Mechanism of Action
The mechanism of action of naphthalen-2-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl(piperidin-1-yl)methanone
- Naphthalen-2-yl(morpholin-1-yl)methanone
- Naphthalen-2-yl(pyrrolidin-1-yl)methanone
Uniqueness
Naphthalen-2-yl(piperidin-1-yl)methanone is unique due to the specific positioning of the piperidine ring and the methanone group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Naphthalen-2-yl(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a naphthalene moiety linked to a piperidine ring via a carbonyl group. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects .
- Anticancer Potential : The presence of the naphthalene unit is often associated with anticancer activity. Research indicates that derivatives of naphthalene can inhibit cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into how modifications can enhance efficacy:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Benzo[d]thiazol-2-yl)piperidine | Lacks naphthalene unit | Antimicrobial |
Naphthaleneacetamides | Contains naphthalene but not benzo[d]thiazole | Anticancer |
2-(Pyridinyl)benzothiazoles | Similar heterocyclic structure | Neuroprotective |
These comparisons highlight how variations in structure can influence biological activity, emphasizing the potential of this compound as a lead compound for further development .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : Research has shown that derivatives with piperidine and naphthalene units exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 700 nM for a related compound in a 17β-HSD Type 3 assay, indicating potent anticancer activity .
- Antimicrobial Activity : A series of piperidine derivatives were evaluated for their antimicrobial properties, showing promising results against several bacterial strains. The incorporation of the naphthalene moiety was found to enhance the overall antimicrobial efficacy .
- Mechanism of Action : Investigations into the mechanism of action have suggested that these compounds may act through multiple pathways, including enzyme inhibition and receptor modulation. For instance, some analogs were identified as selective inhibitors of equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The initial step often includes the reaction of piperidine with appropriate carbonyl precursors.
- Naphthalene Integration : Subsequent steps involve introducing the naphthalene unit through electrophilic aromatic substitution or similar methods.
- Purification and Characterization : The final product is purified using recrystallization or chromatography, followed by characterization using techniques such as NMR and mass spectrometry .
Properties
IUPAC Name |
naphthalen-2-yl(piperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(17-10-4-1-5-11-17)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWWOHTZDKWLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287936 | |
Record name | 2-Naphthalenyl-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26163-43-9 | |
Record name | 2-Naphthalenyl-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26163-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenyl-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.